molecular formula C12H12FN3O B13182268 N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

Cat. No.: B13182268
M. Wt: 233.24 g/mol
InChI Key: PXNUYZKLYMTYSC-UHFFFAOYSA-N
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Description

N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is a synthetic small molecule featuring an imidazole core, a pharmacophore of significant interest in medicinal chemistry and drug discovery. The compound's structure, which includes a fluorinated benzyl group linked to an imidazole-1-carboxamide moiety, is designed for potential interaction with various biological targets. Imidazole derivatives are known for their diverse therapeutic potential, and molecules with structural similarities to this compound have been investigated for a range of bioactivities, including serving as enzyme inhibitors . The imidazole ring is a privileged scaffold in pharmaceuticals, capable of forming multiple hydrogen bonds and interactions with enzyme active sites, which is a key reason for its prevalence in bioactive molecules . A closely related analog, N-Benzyl-N-methyl-1H-imidazole-1-carboxamide, is utilized in research applications, underscoring the relevance of this chemical class . Research Applications: This compound is supplied for research purposes such as: - As a key intermediate or building block in organic synthesis and medicinal chemistry. - For the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents . - For in vitro screening against biological targets, given the established role of imidazole compounds in targeting enzymes like p38 MAP kinase, which is involved in inflammatory pathways . Note: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]imidazole-1-carboxamide

InChI

InChI=1S/C12H12FN3O/c1-9-2-3-10(6-11(9)13)7-15-12(17)16-5-4-14-8-16/h2-6,8H,7H2,1H3,(H,15,17)

InChI Key

PXNUYZKLYMTYSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide typically involves the following key steps:

  • Step 1: Preparation of the substituted phenylmethyl intermediate
    The 3-fluoro-4-methylphenyl moiety is introduced via a halogenated or activated benzyl derivative, often prepared by functionalizing commercially available 3-fluoro-4-methylbenzyl alcohol or halides.

  • Step 2: Formation of the imidazole-1-carboxamide core
    The imidazole ring is either synthesized or employed as a precursor bearing a reactive site (e.g., imidazole nitrogen) for subsequent coupling.

  • Step 3: Coupling of the phenylmethyl group to the imidazole ring
    Alkylation of the imidazole nitrogen with the substituted benzyl derivative under controlled conditions, often involving the use of triflates or halides as leaving groups, is a critical step to form the N-substituted imidazole.

  • Step 4: Introduction of the carboxamide functionality
    This may be achieved by reacting the imidazole intermediate with an isocyanate or carbamoyl chloride derivative to form the carboxamide linkage.

Detailed Synthetic Protocols

Alkylation of Imidazole Nitrogen
  • The imidazole nitrogen is alkylated using a benzyl triflate derivative prepared in situ from 3-methyl-4-nitrobenzyl alcohol and triflic anhydride at low temperatures (−70 to −78 °C) to maintain selectivity and yield.
  • The reaction mixture is then warmed slowly to room temperature and quenched with phosphate buffer to isolate the coupled product.
Protection and Deprotection Strategies
  • To protect sensitive groups during synthesis, t-butoxycarbonyl (Boc) or other carbamate protecting groups are used on amino functionalities, which are later removed under acidic conditions (e.g., 1 N HCl in methanol).
  • Ester hydrolysis and deprotection steps are carefully controlled to avoid degradation of the imidazole core.
Formation of the Carboxamide Linkage
  • The carboxamide group is introduced by reacting the imidazole intermediate with carbamoyl chlorides or isocyanates derived from the substituted phenylmethyl amines.
  • This step often requires anhydrous conditions and mild bases to neutralize generated acids.

Representative Reaction Scheme (Summary)

Step Reactants & Conditions Product / Intermediate Yield & Notes
1 3-methyl-4-nitrobenzyl alcohol + triflic anhydride, diisopropyl ethylamine, CH2Cl2, −78 °C to −70 °C Benzyl triflate intermediate ~61% yield after quench and extraction
2 Imidazole derivative + benzyl triflate, buffered quench N-benzyl imidazole intermediate Moderate to good yields, requires moisture exclusion
3 Ester hydrolysis, Boc deprotection (6N HCl, MeOH) Free amine intermediate ~83% yield after purification
4 Reaction with carbamoyl chloride or isocyanate Final carboxamide product Variable, optimized for purity and yield

Analytical and Spectroscopic Characterization

Optimization and Scale-Up Considerations

Summary Table of Preparation Method Parameters

Parameter Description / Condition Impact on Synthesis
Starting material 3-methyl-4-nitrobenzyl alcohol Readily available, key for substitution
Activation reagent Triflic anhydride Forms reactive triflate intermediate
Base Diisopropyl ethylamine Neutralizes acid, facilitates triflate formation
Solvent Dichloromethane (CH2Cl2) Good solvent for low-temp reactions
Temperature −78 °C to −70 °C Controls selectivity and yield
Quenching buffer pH 7 phosphate buffer Neutralizes reaction, aids extraction
Deprotection reagent 6N HCl in methanol Removes Boc protecting group
Purification Flash chromatography (CH2Cl2/MeOH 98:2) Achieves high purity
Yield 60–83% depending on step Moderate to good

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The fluoro-substituted phenyl ring enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key Features/Applications Reference
N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide 3-Fluoro-4-methylbenzyl C₁₂H₁₂FN₃O 233.24* Enhanced lipophilicity; enzyme inhibition potential -
N-[(4-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide (CAS 149047-31-4) 4-Chlorobenzyl C₁₁H₁₀ClN₃O 235.67 Chlorine enhances electronegativity; R&D applications
N-[4-(Dimethylamino)benzyl]-1H-imidazole-1-carboxamide (CAS 1050910-96-7) 4-Dimethylaminobenzyl C₁₃H₁₆N₄O 244.29 Polar dimethylamino group; potential CNS activity
N-(4-Methylphenyl)-1H-imidazole-1-carboxamide (CAS 63678-24-0) 4-Methylbenzyl C₁₀H₁₁N₃O 189.21 Simplified structure; baseline for SAR studies
BIA 10-2445 (N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide) Cyclohexyl-methyl; pyridin-3-yl C₁₇H₂₁N₅O 311.38 Fatty acid amide hydrolase inhibitor; preclinical candidate

*Calculated value based on molecular formula.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro-4-methyl substituent in the target compound balances lipophilicity (fluorine) and steric bulk (methyl), whereas the 4-chloro analog (CAS 149047-31-4) prioritizes electronegativity for target binding .
  • Pharmacological Profiles : BIA 10-2445 demonstrates the impact of heterocyclic substituents (pyridin-3-yl) on enzyme inhibition, a feature absent in simpler benzyl analogs .

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The 3-fluoro-4-methyl group in the target compound likely increases logP compared to the 4-methylphenyl analog (CAS 63678-24-0), enhancing membrane permeability .
  • Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, as seen in related fluorinated imidazole derivatives .
  • Enzyme Inhibition : BIA 10-2445 and its analogs show that bulky substituents (e.g., cyclohexyl) improve IMPDH or fatty acid amide hydrolase inhibition, suggesting that the target compound’s benzyl group may require optimization for potency .

Biological Activity

N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H12FN3O
Molecular Weight: 233.24 g/mol
IUPAC Name: N-[(3-fluoro-4-methylphenyl)methyl]imidazole-1-carboxamide
CAS Number: 1707394-78-2

The compound features an imidazole ring linked to a fluorinated phenyl group via a carboxamide bond. The presence of the fluorine atom enhances the compound's biological activity and stability, making it a subject of interest for various therapeutic applications.

PropertyValue
Molecular FormulaC12H12FN3O
Molecular Weight233.24 g/mol
IUPAC NameN-[(3-fluoro-4-methylphenyl)methyl]imidazole-1-carboxamide
CAS Number1707394-78-2

This compound exhibits its biological effects primarily through enzyme inhibition. Preliminary studies suggest it acts as a competitive inhibitor for various enzymes involved in metabolic pathways related to cancer and infections. The unique structure facilitates binding to active sites on enzymes, thereby altering their activity.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial growth has been observed in preliminary assays, although further validation through clinical studies is necessary.

Anticancer Activity

Studies have shown that this compound may have anticancer effects. It has been suggested that the compound can inhibit cell proliferation in various cancer cell lines by interfering with specific signaling pathways and inducing apoptosis.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which have been noted in some studies focusing on its effect on inflammatory markers. This activity may be linked to the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Research Findings and Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

  • Enzyme Inhibition Studies:
    • A study reported IC50 values indicating significant inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Efficacy:
    • In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation pathways.
  • Antimicrobial Activity:
    • Preliminary assays showed that this compound exhibited antibacterial activity against Gram-positive bacteria, with further studies needed to explore its spectrum of activity.

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